molecular formula C6H12ClNO3 B2564445 1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride CAS No. 2193065-09-5

1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2564445
CAS No.: 2193065-09-5
M. Wt: 181.62
InChI Key: YQFLQXXVDBOEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride is a versatile small molecule scaffold used primarily in research and development. This compound has a molecular formula of C₆H₁₂ClNO₃ and a molecular weight of 181.6 g/mol . It is known for its unique cyclobutane ring structure, which imparts distinct chemical properties.

Preparation Methods

The synthesis of 1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds to 1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride include:

    1-Amino-3-hydroxycyclobutane-1-carboxylic acid hydrochloride: Differing by the presence of a hydroxyl group instead of a methoxy group.

    1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride: Differing by the presence of a methyl group instead of a methoxy group.

    1-Amino-3-ethoxycyclobutane-1-carboxylic acid hydrochloride: Differing by the presence of an ethoxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical properties and reactivity.

Properties

IUPAC Name

1-amino-3-methoxycyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-4-2-6(7,3-4)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFLQXXVDBOEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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